1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 166671-24-5
Cat. No.: VC21408606
Molecular Formula: C15H11Cl2N3
Molecular Weight: 304.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166671-24-5 |
|---|---|
| Molecular Formula | C15H11Cl2N3 |
| Molecular Weight | 304.2g/mol |
| IUPAC Name | 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C15H11Cl2N3/c1-9-10(6-7-16)14(17)20-13-5-3-2-4-12(13)19-15(20)11(9)8-18/h2-5H,6-7H2,1H3 |
| Standard InChI Key | FUFPNFLKYVGOQV-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCCl)Cl)C#N |
| Canonical SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCCl)Cl)C#N |
Introduction
Chemical Properties and Structure
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is characterized by its distinctive molecular structure that combines several functional groups. The compound possesses a complex heterocyclic core with multiple substituents that contribute to its unique chemical and biological properties.
Basic Properties
The compound is defined by the following physicochemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 166671-24-5 |
| Molecular Formula | C15H11Cl2N3 |
| Molecular Weight | 304.2 g/mol |
| Structural Class | Pyrido[1,2-a]benzimidazole |
| State | Solid (inferred) |
The molecular structure features a pyrido[1,2-a]benzimidazole core with multiple functional groups: a chloro substituent at position 1, a 2-chloroethyl group at position 2, a methyl group at position 3, and a carbonitrile (cyano) group at position 4. This arrangement of substituents creates a unique electronic distribution and spatial configuration that influences its chemical reactivity and biological interactions.
Structural Features
The pyrido[1,2-a]benzimidazole scaffold consists of a benzimidazole unit fused with a pyridine ring, creating a tricyclic structure. This configuration provides a rigid, planar framework that can participate in various intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of two chlorine atoms, particularly the 2-chloroethyl group, introduces potential alkylating capabilities that may contribute to its biological activities.
Synthesis Methods
The synthesis of 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves sophisticated organic chemistry procedures. While the exact synthesis route for this specific compound may vary, related compounds in the pyrido[1,2-a]benzimidazole class provide insight into potential methodologies.
General Synthetic Approaches
Pyrido[1,2-a]benzimidazoles are typically synthesized through multi-step reactions starting from simpler benzimidazole derivatives. For compounds like 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, synthesis routes may involve chloroalkylating agents and subsequent modifications to introduce the carbonitrile group.
Specific Synthetic Routes
A potential synthetic pathway involves the condensation reaction of benzimidazole-2-acetonitrile derivatives with appropriate reagents. Research indicates that related compounds have been prepared through the condensation of benzimidazole-2-acetonitrile with ethyl 4-chloro-3-oxo-butanoate, leading to the formation of 3-chloromethyl-1,5-dihydro-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile intermediates . These intermediates can then undergo further transformations to introduce the required substituents.
Biological and Pharmaceutical Applications
The pyrido[1,2-a]benzimidazole class of compounds, to which 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs, has demonstrated diverse biological activities, making them of interest in pharmaceutical research.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its biological activities provides valuable insights for drug development.
Key Structural Elements
Several structural features may contribute to the compound's biological activities:
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The pyrido[1,2-a]benzimidazole core provides a rigid scaffold that can interact with biological targets through π-stacking interactions.
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The 2-chloroethyl group can function as a potential alkylating agent, capable of forming covalent bonds with nucleophilic sites in biomolecules.
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The chlorine at position 1 and methyl group at position 3 influence the electronic distribution and lipophilicity.
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The carbonitrile group at position 4 can participate in hydrogen bonding interactions with target proteins.
Comparative Analysis with Related Compounds
Examining related compounds provides context for understanding the potential properties of 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile:
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